3-Butoxy-5-chlorothiophene-2-carboxylic acid

Catalog No.
S12523466
CAS No.
M.F
C9H11ClO3S
M. Wt
234.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxy-5-chlorothiophene-2-carboxylic acid

Product Name

3-Butoxy-5-chlorothiophene-2-carboxylic acid

IUPAC Name

3-butoxy-5-chlorothiophene-2-carboxylic acid

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

InChI

InChI=1S/C9H11ClO3S/c1-2-3-4-13-6-5-7(10)14-8(6)9(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

AFFLLPWDOFCDES-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(SC(=C1)Cl)C(=O)O

3-Butoxy-5-chlorothiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophenes, which are five-membered aromatic heterocycles containing sulfur. The compound features a butoxy group (-O-C4H9) attached to the thiophene ring, along with a carboxylic acid group (-COOH) and a chlorine substituent at the 5-position of the thiophene. Its chemical formula is C10H11ClO2S, and it exhibits unique physical and chemical properties that make it suitable for various applications in organic synthesis and medicinal chemistry.

The reactivity of 3-butoxy-5-chlorothiophene-2-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it possible to introduce various nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a substituted thiophene.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with desired properties.

The synthesis of 3-butoxy-5-chlorothiophene-2-carboxylic acid typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of 5-Chlorothiophene-2-carboxylic Acid: This can be achieved through lithiation of 2-chlorothiophene followed by carbonation.
  • Alkylation: The butoxy group can be introduced via an alkylation reaction using a suitable butyl halide and a base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure the production of high-purity compounds suitable for further applications.

3-Butoxy-5-chlorothiophene-2-carboxylic acid has several potential applications, including:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Agricultural Chemicals: The compound could be explored for use in agrochemicals, particularly as herbicides or fungicides.
  • Material Science: Its unique properties may find applications in developing new materials or coatings.

Interaction studies involving 3-butoxy-5-chlorothiophene-2-carboxylic acid focus on its behavior in biological systems. These studies may include:

  • Binding Affinity Studies: Investigating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Metabolism Studies: Understanding how the compound is metabolized in living organisms can provide insights into its safety and efficacy.

Such studies are crucial for evaluating the compound's potential therapeutic uses and environmental impact.

Several compounds share structural similarities with 3-butoxy-5-chlorothiophene-2-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
5-Chlorothiophene-2-carboxylic AcidC5H3ClO2SLacks butoxy substituent; used in similar applications
3-Chlorothiophene-2-carboxylic AcidC5H3ClO2SDifferent chlorine position; potential differences in reactivity
5-Bromo-thiophene-2-carboxylic AcidC5H4BrO2SBromine instead of chlorine; known for different biological activities

Uniqueness of 3-Butoxy-5-Chlorothiophene-2-Carboxylic Acid

The presence of the butoxy group distinguishes 3-butoxy-5-chlorothiophene-2-carboxylic acid from other thiophenes, potentially enhancing its solubility and reactivity compared to its counterparts. This unique structure may lead to distinct biological activities and applications that merit further exploration in both synthetic and medicinal chemistry contexts.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.0117431 g/mol

Monoisotopic Mass

234.0117431 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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